2-Keto-D-glucose
Overview
Description
This compound is produced through the enzymatic oxidation of D-glucose by pyranose 2-oxidase . It is considered a rare sugar due to its limited natural occurrence and significant industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Keto-D-glucose can be synthesized through the oxidation of D-glucose. The enzymatic oxidation process involves the use of pyranose 2-oxidase, which converts D-glucose into this compound . This method is preferred due to its specificity and efficiency.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Microorganisms such as Pseudomonas aeruginosa and Gluconobacter oxydans are commonly used for this purpose . The fermentation process typically includes optimizing conditions such as glucose concentration, temperature, and aeration rate to maximize yield .
Chemical Reactions Analysis
Types of Reactions
2-Keto-D-glucose undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to produce 2,5-diketo-D-gluconic acid.
Reduction: Reduction of this compound can yield various sugar alcohols.
Substitution: It can participate in substitution reactions to form derivatives used in various applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Major Products
2,5-Diketo-D-gluconic acid: A significant product formed through oxidation.
Sugar alcohols: Formed through reduction reactions.
Scientific Research Applications
2-Keto-D-glucose has a wide range of applications in scientific research:
Chemistry: It serves as a substrate to identify and characterize hexokinases.
Biology: It is used in studies involving metabolic pathways and enzyme activities.
Medicine: The compound is a precursor in the synthesis of erythorbic acid, a food antioxidant.
Industry: It is used in the production of various chemicals, including herbicides and detergents.
Mechanism of Action
The mechanism of action of 2-Keto-D-glucose involves its role as an intermediate in metabolic pathways. It is produced through the enzymatic oxidation of D-glucose by pyranose 2-oxidase . This compound can then be further processed to produce other valuable chemicals, such as erythorbic acid . The molecular targets and pathways involved include various enzymes that catalyze its conversion and utilization in different biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-Keto-D-gluconic acid: Another important derivative of D-glucose with similar applications in the food and pharmaceutical industries.
2,5-Diketo-D-gluconic acid: A compound formed through the oxidation of 2-Keto-D-glucose, used in the synthesis of vitamin C.
D-Glucosone: Another name for this compound, highlighting its role as an intermediate in various metabolic pathways.
Uniqueness
This compound is unique due to its specific role as an intermediate in the production of the antibiotic β-pyrone cortalcerone . Its ability to undergo various chemical reactions and its applications in multiple industries make it a valuable compound for scientific research and industrial production.
Properties
IUPAC Name |
(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,4-6,8,10-12H,2H2/t4-,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNMIDLYWOTSGK-HSUXUTPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)C=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)C=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171773 | |
Record name | 2-Ketoglucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1854-25-7, 26345-59-5 | |
Record name | D-Glucosone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1854-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | arabino-Hexos-2-ulose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26345-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ketoglucose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001854257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glucosone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026345595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ketoglucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Arabino-hexos-2-ulose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029932 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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